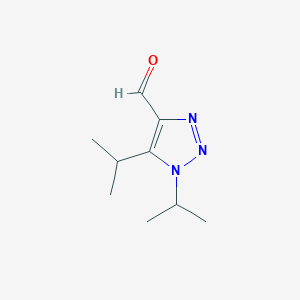
1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Reactants: Triazole intermediate and a formylating agent such as DMF-DMA (dimethylformamide dimethyl acetal).
- Conditions: Solvent such as dichloromethane, room temperature.
Industrial Production Methods
Industrial production of 1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of copper(I) catalysts to facilitate the formation of the triazole ring.
-
Step 1: Formation of Azide Intermediate
- Reactants: Sodium azide and an appropriate alkyl halide.
- Conditions: Solvent such as DMF (dimethylformamide), temperature around 50-60°C.
-
Step 2: Cycloaddition Reaction
- Reactants: Azide intermediate and an alkyne.
- Catalyst: Copper(I) iodide.
- Conditions: Solvent such as THF (tetrahydrofuran), room temperature.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the isopropyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Nucleophiles such as amines or thiols, solvent like ethanol, elevated temperature.
Major Products Formed
Oxidation: 1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that are crucial for cellular processes.
Pathways Involved: Inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure but different substituents.
1,5-Bis(phenyl)-1H-1,2,3-triazole: A compound with phenyl groups instead of isopropyl groups.
1,5-Bis(methyl)-1H-1,2,3-triazole: A compound with methyl groups instead of isopropyl groups.
Uniqueness
1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1,5-di(propan-2-yl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C9H15N3O/c1-6(2)9-8(5-13)10-11-12(9)7(3)4/h5-7H,1-4H3 |
InChI Key |
BYXSAQIWCGNJDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=NN1C(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


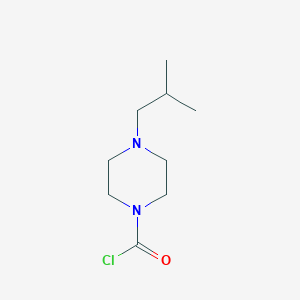
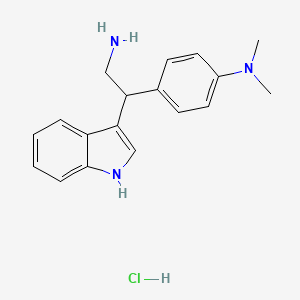

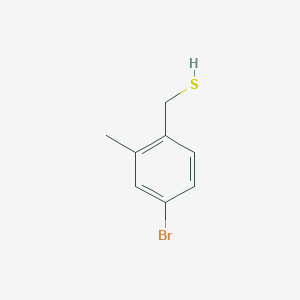

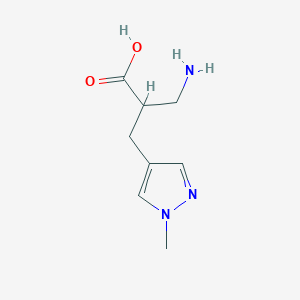
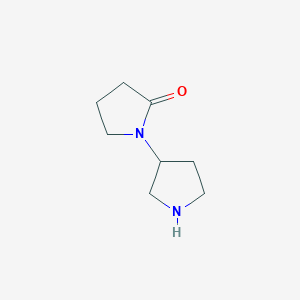
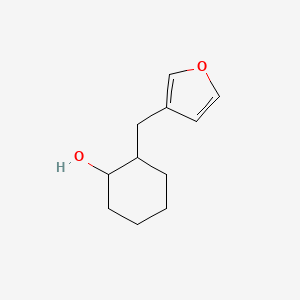
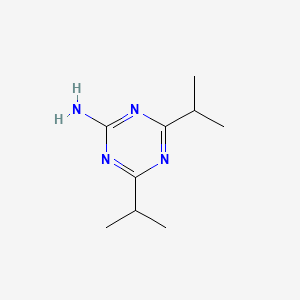
![3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13318683.png)

![2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13318691.png)
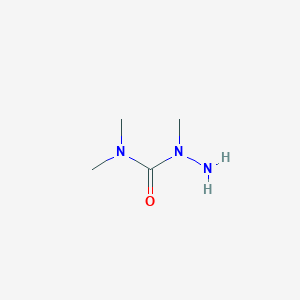
![3-Bromo-2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13318706.png)
